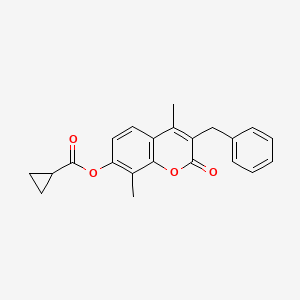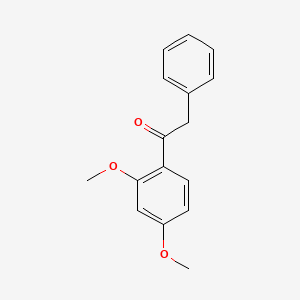![molecular formula C16H20N2O3S B5818168 N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-4-METHOXYBENZENE-1-SULFONAMIDE](/img/structure/B5818168.png)
N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-4-METHOXYBENZENE-1-SULFONAMIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-4-METHOXYBENZENE-1-SULFONAMIDE is an organic compound that features a sulfonamide group attached to a benzene ring, which is further substituted with a methoxy group and a dimethylamino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-4-METHOXYBENZENE-1-SULFONAMIDE typically involves the reaction of 4-methoxybenzenesulfonyl chloride with N,N-dimethyl-4-aminobenzylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-4-METHOXYBENZENE-1-SULFONAMIDE can undergo various chemical reactions including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: The dimethylamino group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 4-hydroxybenzenesulfonamide.
Reduction: Formation of 4-aminobenzenesulfonamide.
Substitution: Formation of various substituted benzenesulfonamides depending on the nucleophile used.
科学的研究の応用
N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-4-METHOXYBENZENE-1-SULFONAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the production of dyes and pigments due to its chromophoric properties.
作用機序
The mechanism of action of N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-4-METHOXYBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects.
類似化合物との比較
Similar Compounds
- N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-4-HYDROXYBENZENE-1-SULFONAMIDE
- N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-4-CHLOROBENZENE-1-SULFONAMIDE
- N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-4-NITROBENZENE-1-SULFONAMIDE
Uniqueness
N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-4-METHOXYBENZENE-1-SULFONAMIDE is unique due to the presence of both a methoxy group and a dimethylamino group on the benzene ring. This combination of substituents can influence the compound’s chemical reactivity and biological activity, making it distinct from other similar compounds.
特性
IUPAC Name |
N-[[4-(dimethylamino)phenyl]methyl]-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3S/c1-18(2)14-6-4-13(5-7-14)12-17-22(19,20)16-10-8-15(21-3)9-11-16/h4-11,17H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPZIVZKYRZMVEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CNS(=O)(=O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![ETHYL 2-[1-(FURAN-2-CARBONYL)PIPERIDINE-4-AMIDO]BENZOATE](/img/structure/B5818090.png)

![3-(6-chloroimidazo[1,2-a]pyridin-2-yl)-4-methyl-1,2,5-oxadiazole](/img/structure/B5818099.png)
![1-[(3-fluorophenyl)methyl]-4-[(3-methoxyphenyl)methyl]piperazine](/img/structure/B5818105.png)

![4-({[4-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}amino)benzamide](/img/structure/B5818119.png)
![1-[4-(4-Fluorophenyl)piperazin-1-yl]butan-1-one](/img/structure/B5818122.png)
![N-[(2,5-dimethylphenyl)carbamothioyl]-2-methoxybenzamide](/img/structure/B5818127.png)
![2-cyclopropyl-N'-[(E)-(5-methylfuran-2-yl)methylidene]quinoline-4-carbohydrazide](/img/structure/B5818130.png)
![1-chloro-3-fluoro-2-[(4-methoxyphenoxy)methyl]benzene](/img/structure/B5818136.png)

![2-[4-(2-Fluorophenyl)piperazine-1-carbonyl]phenyl acetate](/img/structure/B5818156.png)
![5-[(2-chloro-2-propen-1-yl)oxy]-7-methyl-4-phenyl-2H-chromen-2-one](/img/structure/B5818180.png)
![2-{5-[(2-fluorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5818181.png)
